Sodium 5-hydroxypentanoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 5-hydroxypentanoate can be synthesized through the neutralization of 5-hydroxypentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where the acid is dissolved in water and then titrated with a sodium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. One common method is the continuous flow process, where 5-hydroxypentanoic acid and sodium hydroxide are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent quality and yield of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming sodium 5-oxopentanoate.

Reduction: The compound can also be reduced to form sodium 5-hydroxypentanol, where the carboxylate group is reduced to a primary alcohol.

Substitution: In substitution reactions, the hydroxyl group can be replaced by other functional groups, such as halogens, through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Sodium 5-oxopentanoate.

Reduction: Sodium 5-hydroxypentanol.

Substitution: Various halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Intermediates

Sodium 5-hydroxypentanoate serves as an intermediate in metabolic pathways, particularly in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microbial fermentation. These PHAs, such as poly(3-hydroxybutyrate-co-5-hydroxyvalerate) (PHB5HV), are synthesized using renewable resources and have significant implications for sustainable materials .

Nutritional Supplementation

Research indicates that this compound may play a role in nutritional supplementation, particularly in animal feed. It can enhance growth performance and feed efficiency in livestock by acting as a precursor for energy metabolism .

Biodegradable Plastics

One of the most promising applications of this compound is in the production of biodegradable plastics. The copolymers derived from this compound can be utilized to manufacture various products including:

- Packaging Films : Suitable for food packaging due to their biodegradability and mechanical properties.

- Agricultural Films : Used for mulch films that decompose after use, reducing plastic waste.

- Biomedical Devices : Such as sutures and drug delivery systems, where biocompatibility is essential .

Table 1: Comparison of Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biochemical | Metabolic pathway intermediates | Enhances microbial production of PHAs |

| Nutritional Supplement | Animal feed | Improves growth performance |

| Material Science | Biodegradable plastics | Reduces environmental impact |

| Biomedical | Sutures, drug delivery systems | Biocompatibility and biodegradability |

Drug Formulation

This compound has potential applications in drug formulation due to its ability to enhance solubility and stability of certain pharmaceutical compounds. Its role as a stabilizing agent can improve the bioavailability of drugs, making it an attractive candidate for further research in pharmaceutical applications .

Antimicrobial Properties

Emerging studies suggest that this compound may exhibit antimicrobial properties, making it useful in developing new antimicrobial agents or preservatives in pharmaceuticals . This aspect requires further investigation to fully understand its efficacy and mechanism.

Case Study 1: Production of Polyhydroxyalkanoates

A notable study explored the use of this compound as a substrate for producing PHAs through microbial fermentation. Researchers engineered recombinant organisms capable of converting renewable carbon sources into PHAs containing 5-hydroxyvalerate units. This study demonstrated the feasibility of using agricultural waste as raw material for sustainable plastic production .

Case Study 2: Nutritional Impact on Livestock

In another study focusing on animal nutrition, this compound was added to the diets of pigs. Results indicated improved growth rates and feed conversion ratios compared to control groups without supplementation, suggesting its potential as a feed additive to enhance livestock productivity .

Wirkmechanismus

The mechanism of action of sodium 5-hydroxypentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The hydroxyl group in the compound allows it to participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxypentanoic acid: The parent compound of sodium 5-hydroxypentanoate, differing only by the presence of a sodium ion.

Sodium 4-hydroxybutanoate: Another hydroxy fatty acid salt with a shorter carbon chain.

Sodium 6-hydroxyhexanoate: A similar compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length and the position of the hydroxyl group. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Biologische Aktivität

Sodium 5-hydroxypentanoate, a sodium salt of 5-hydroxypentanoic acid, has garnered attention in various biological studies due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on cellular processes, and potential clinical implications.

This compound is characterized by its hydrophobic nature and low solubility in water, which influences its biological interactions. It is primarily metabolized through various enzymatic pathways involving sulfotransferases and UDP-glucuronosyltransferases, which facilitate the conjugation and elimination of the compound from the body .

Enzymatic Reactions

| Enzyme | Reaction | Function |

|---|---|---|

| Sulfotransferase family cytosolic 2B member 1 (SULT2B1) | 5-Hydroxypentanoic acid → 5-(sulfooxy)pentanoic acid | Catalyzes sulfate conjugation, enhancing water solubility for renal excretion. |

| UDP-glucuronosyltransferase 1-1 (UGT1A1) | 5-Hydroxypentanoic acid → Glucuronidated products | Involved in detoxification and elimination of xenobiotics. |

Cardiovascular Effects

Research indicates that this compound exhibits significant effects on cardiac function. In studies involving isolated rat hearts, it has been shown to suppress potassium release from ischemic myocardium, which may contribute to its antiarrhythmic properties. Doses ranging from to M were effective in reducing the incidence of ventricular fibrillation induced by coronary ligation in animal models .

Mechanism of Action :

- K+ Channel Modulation : this compound appears to inhibit ATP-regulated K+ channels, which may stabilize cardiac membranes during ischemic conditions.

- Energy Metabolism : While it does not significantly alter high-energy phosphate compounds in ischemic myocardium, it helps maintain cardiac rhythm under stress conditions.

Neuroprotective Properties

Emerging evidence suggests that this compound may also possess neuroprotective effects. Its role in modulating metabolic pathways could be beneficial in conditions characterized by oxidative stress or energy deficits in neuronal tissues. Further studies are warranted to elucidate these potential neuroprotective mechanisms.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Ischemic Heart Disease : In a controlled study involving dogs with induced coronary occlusion, administration of this compound at doses of to mg/kg intravenously resulted in elevated ventricular fibrillation thresholds, suggesting a protective effect against arrhythmias .

- Metabolic Disorders : Investigations into the compound's role as an anaplerotic agent indicate its potential utility in metabolic disorders where energy substrate availability is compromised. Studies on lipid metabolism following this compound infusion revealed alterations in fatty acid profiles that could be leveraged for therapeutic strategies .

Eigenschaften

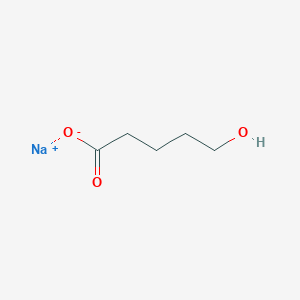

IUPAC Name |

sodium;5-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDDLWNQIJLIQU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37435-69-1 | |

| Record name | sodium 5-hydroxypentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.